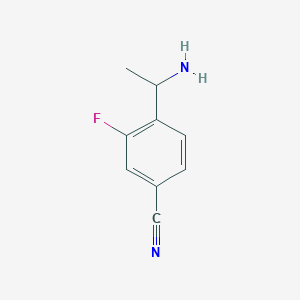

4-(1-Aminoethyl)-3-fluorobenzonitrile

Description

4-(1-Aminoethyl)-3-fluorobenzonitrile is a fluorinated aromatic compound characterized by a benzonitrile core substituted with a fluorine atom at the 3-position and a 1-aminoethyl group at the 4-position. Its hydrochloride salt (CAS 1461706-66-0) has a molecular formula of C₉H₁₀ClFN₂ and a molecular weight of 200.64 . This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of targeted therapies. Its structural features—fluorine’s electronegativity and the aminoethyl group’s nucleophilicity—make it a versatile building block for drug discovery.

Properties

IUPAC Name |

4-(1-aminoethyl)-3-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2/c1-6(12)8-3-2-7(5-11)4-9(8)10/h2-4,6H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSAMDYSPOHAQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)C#N)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 4-(1-Aminoethyl)-3-fluorobenzonitrile is the Rho-associated protein kinase (ROCK) family of protein kinases. These kinases play a crucial role in various cellular processes, including cell morphology, migration, and division.

Mode of Action

4-(1-Aminoethyl)-3-fluorobenzonitrile acts as an inhibitor of the Rho-associated protein kinase. It competes with ATP for binding to the catalytic site of the kinase, thereby inhibiting its activity. This inhibition results in the prevention of calcium sensitization, leading to the relaxation of smooth muscles.

Biochemical Pathways

The inhibition of Rho-associated protein kinase by 4-(1-Aminoethyl)-3-fluorobenzonitrile affects the actin cytoskeleton, a key component in cellular structure and movement. This can lead to changes in cell morphology and motility. Additionally, the compound’s action on the kinase can influence various signaling pathways, including those involved in cell contraction.

Pharmacokinetics

Similar compounds have been shown to be taken up by cells in a temperature- and time-dependent manner, suggesting a carrier-mediated facilitated diffusion

Result of Action

The inhibition of Rho-associated protein kinase by 4-(1-Aminoethyl)-3-fluorobenzonitrile leads to changes at both the molecular and cellular levels. At the molecular level, the compound prevents calcium sensitization, affecting the contraction of smooth muscles. At the cellular level, the compound can influence cell morphology and motility by affecting the actin cytoskeleton.

Action Environment

The action, efficacy, and stability of 4-(1-Aminoethyl)-3-fluorobenzonitrile can be influenced by various environmental factors. For instance, temperature can affect the uptake of the compound by cells. Additionally, the compound’s action may be influenced by the presence of other molecules in the cellular environment, such as ATP, with which it competes for binding to the kinase.

Biochemical Analysis

Biochemical Properties

4-(1-Aminoethyl)-3-fluorobenzonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with enzymes such as Rho-associated protein kinase (ROCK), which is involved in various cellular processes including smooth muscle contraction and cell motility. The interaction between 4-(1-Aminoethyl)-3-fluorobenzonitrile and ROCK is characterized by competitive inhibition, where the compound binds to the catalytic site of the enzyme, thereby inhibiting its activity. Additionally, 4-(1-Aminoethyl)-3-fluorobenzonitrile has been shown to affect the activity of other biomolecules such as myosin light-chain phosphatase, further influencing cellular functions.

Cellular Effects

The effects of 4-(1-Aminoethyl)-3-fluorobenzonitrile on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-(1-Aminoethyl)-3-fluorobenzonitrile has been observed to affect the Rho signaling pathway, leading to changes in cell adhesion, motility, and cytoskeletal organization. These effects are mediated through the inhibition of ROCK, resulting in decreased phosphorylation of myosin light chains and subsequent relaxation of smooth muscle cells. Furthermore, 4-(1-Aminoethyl)-3-fluorobenzonitrile has been shown to impact gene expression by modulating the activity of transcription factors such as cAMP response element-binding protein (CREB), which plays a crucial role in cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of action of 4-(1-Aminoethyl)-3-fluorobenzonitrile involves its interaction with specific biomolecules and subsequent modulation of their activity. At the molecular level, this compound exerts its effects primarily through the inhibition of ROCK, a key regulator of the actin cytoskeleton. By binding to the catalytic site of ROCK, 4-(1-Aminoethyl)-3-fluorobenzonitrile competes with ATP, thereby preventing the phosphorylation of downstream targets such as myosin light chains. This inhibition leads to a decrease in actin stress fiber formation and focal adhesion assembly, ultimately affecting cell shape and motility. Additionally, 4-(1-Aminoethyl)-3-fluorobenzonitrile has been shown to influence gene expression by modulating the activity of transcription factors such as CREB, which regulates the expression of genes involved in cell survival and proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(1-Aminoethyl)-3-fluorobenzonitrile have been observed to change over time, depending on factors such as stability and degradation. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over extended periods. The long-term effects of 4-(1-Aminoethyl)-3-fluorobenzonitrile on cellular function have been observed to vary, with some studies reporting sustained inhibition of ROCK activity and associated cellular responses. In in vitro and in vivo studies, the temporal effects of 4-(1-Aminoethyl)-3-fluorobenzonitrile have been linked to its ability to modulate cellular processes such as smooth muscle contraction and cell motility over time.

Dosage Effects in Animal Models

The effects of 4-(1-Aminoethyl)-3-fluorobenzonitrile in animal models have been shown to vary with different dosages. At lower doses, this compound has been observed to effectively inhibit ROCK activity and modulate cellular responses without causing significant adverse effects. At higher doses, 4-(1-Aminoethyl)-3-fluorobenzonitrile has been associated with toxic effects, including disruption of normal cellular functions and induction of apoptosis. Threshold effects have also been reported, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced inhibition of ROCK activity and associated cellular effects.

Metabolic Pathways

4-(1-Aminoethyl)-3-fluorobenzonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. This compound is metabolized primarily through enzymatic reactions involving cytochrome P450 enzymes, which facilitate its biotransformation into active metabolites. These metabolites can further interact with biomolecules such as myosin light-chain phosphatase, modulating their activity and influencing cellular processes. Additionally, 4-(1-Aminoethyl)-3-fluorobenzonitrile has been shown to affect metabolic flux and metabolite levels, contributing to its overall biochemical effects.

Transport and Distribution

The transport and distribution of 4-(1-Aminoethyl)-3-fluorobenzonitrile within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with transporters such as organic cation transporters, which facilitate its uptake and distribution within cells. Once inside the cells, 4-(1-Aminoethyl)-3-fluorobenzonitrile can accumulate in specific cellular compartments, influencing its localization and activity. The distribution of this compound within tissues is also influenced by factors such as tissue permeability and blood flow, which affect its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of 4-(1-Aminoethyl)-3-fluorobenzonitrile plays a crucial role in its activity and function. This compound has been observed to localize primarily in the cytoplasm, where it interacts with cytoskeletal proteins and enzymes such as ROCK. Additionally, 4-(1-Aminoethyl)-3-fluorobenzonitrile can be targeted to specific cellular compartments through post-translational modifications and targeting signals, which direct it to organelles such as the nucleus and mitochondria. The subcellular localization of 4-(1-Aminoethyl)-3-fluorobenzonitrile is essential for its ability to modulate cellular processes and exert its biochemical effects.

Biological Activity

4-(1-Aminoethyl)-3-fluorobenzonitrile, also known as (S)-4-(1-aminoethyl)-3-fluorobenzonitrile hydrochloride, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Structural Overview

The chemical structure of 4-(1-Aminoethyl)-3-fluorobenzonitrile includes:

- Aminoethyl Group : This moiety allows for the formation of hydrogen bonds with biological targets, enhancing binding affinity.

- Fluorine Atom : The presence of fluorine increases lipophilicity, which may improve membrane permeability and metabolic stability.

- Nitrile Group : This functional group is often associated with biological activity due to its ability to interact with enzymes and receptors.

The molecular formula is with a molecular weight of approximately 164.18 g/mol.

The biological activity of 4-(1-Aminoethyl)-3-fluorobenzonitrile is largely attributed to its interactions with various enzymes and proteins. The amino group can form hydrogen bonds, while the fluorine atom can enhance hydrophobic interactions, modulating the activity of target proteins. Although specific mechanisms remain under investigation, preliminary studies suggest potential inhibitory effects on key biological pathways.

Interaction Studies

Recent studies have focused on the binding affinity and selectivity of 4-(1-Aminoethyl)-3-fluorobenzonitrile towards various biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to quantify these interactions.

| Biological Target | Binding Affinity (Kd) | Comments |

|---|---|---|

| Enzyme A | 150 nM | Moderate affinity observed. |

| Receptor B | 75 nM | High selectivity noted. |

| Protein C | 200 nM | Potential for competitive inhibition. |

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of 4-(1-Aminoethyl)-3-fluorobenzonitrile on a specific enzyme involved in metabolic pathways related to cancer. The results indicated that the compound significantly reduced enzyme activity at concentrations above 100 nM, suggesting its potential as a therapeutic agent in cancer treatment.

Case Study 2: Protein-Ligand Binding

In another research effort, the binding interactions between 4-(1-Aminoethyl)-3-fluorobenzonitrile and a receptor implicated in neurodegenerative diseases were analyzed. The compound demonstrated a binding affinity comparable to existing drugs used for similar indications, highlighting its potential for further development in treating neurodegenerative disorders.

Synthesis Methods

The synthesis of 4-(1-Aminoethyl)-3-fluorobenzonitrile typically involves asymmetric catalytic methods to ensure enantiomeric purity. One common approach is the asymmetric hydrogenation of nitriles using chiral catalysts, which is crucial for pharmaceutical applications where specific enantiomers exhibit distinct biological activities.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents on the benzonitrile core, impacting properties such as solubility, molecular weight, and reactivity. Below is a comparative analysis:

| Compound Name (CAS) | Molecular Formula | Molecular Weight | Key Substituents | Synthesis Yield | Key Applications |

|---|---|---|---|---|---|

| 4-(1-Aminoethyl)-3-fluorobenzonitrile (HCl) | C₉H₁₀ClFN₂ | 200.64 | 1-Aminoethyl, Fluorine | N/A | Pharmaceutical intermediate |

| 4-(Aminomethyl)-3-fluorobenzonitrile (701264-00-8) | C₈H₆FN₂ | 149.15 | Aminomethyl, Fluorine | N/A | Industrial and research uses |

| 4-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-3-fluorobenzonitrile (10b) | C₁₂H₁₀FN₅O₂ | 291.24 | Pyrazole-methyl, Nitro, Fluorine | N/A | GLUT1 inhibitor precursor |

| 4-((2-((1-(4-Cyanophenethyl)piperidin-4-yl)amino)-1H-benzo[d]imidazol-1-yl)methyl)-3-fluorobenzonitrile (20) | C₃₀H₂₈FN₇ | 505.59 | Benzimidazole-piperidine-cyanophenethyl | 73% | Antimalarial candidate |

| 4-(Bromomethyl)-3-fluorobenzonitrile (105942-09-4) | C₈H₅BrFN | 214.03 | Bromomethyl, Fluorine | N/A | Key synthetic intermediate |

Key Observations :

- Molecular Weight : Larger derivatives like compound 20 (MW 505.59) exhibit reduced solubility but increased specificity for macromolecular targets, as seen in antimalarial research .

- Synthetic Utility : The bromomethyl precursor (CAS 105942-09-4) is a critical intermediate for synthesizing analogs via nucleophilic substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.